2-[(4-methoxy-4-methylpentan-2-yl)amino]-N,N-dimethylacetamide
Description
2-[(4-Methoxy-4-methylpentan-2-yl)amino]-N,N-dimethylacetamide is a substituted acetamide derivative featuring a dimethylamino group and a branched methoxy-methylpentan-2-yl substituent. This compound is structurally characterized by its tertiary amide functionality and ether-containing side chain, which may confer unique solubility and reactivity properties.
Properties
Molecular Formula |
C11H24N2O2 |
|---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
2-[(4-methoxy-4-methylpentan-2-yl)amino]-N,N-dimethylacetamide |
InChI |
InChI=1S/C11H24N2O2/c1-9(7-11(2,3)15-6)12-8-10(14)13(4)5/h9,12H,7-8H2,1-6H3 |
InChI Key |
KFGXGRUNCAZPCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)OC)NCC(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxy-4-methylpentan-2-yl)amino]-N,N-dimethylacetamide typically involves the reaction of N,N-dimethylacetamide with 4-methoxy-4-methylpentan-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methoxy-4-methylpentan-2-yl)amino]-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
2-[(4-methoxy-4-methylpentan-2-yl)amino]-N,N-dimethylacetamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential drug candidate for the treatment of various diseases.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-methoxy-4-methylpentan-2-yl)amino]-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Analogues
Physicochemical and Reactivity Comparisons
Solubility and Polarity
- Target Compound: The methoxy and branched alkyl chain in this compound likely enhance lipophilicity compared to simpler DMA, which is highly polar (dipole moment ~3.7 D) and miscible with water .
- Pyrimidinyl Analogues : The pyrimidinyl derivative (Table 1) exhibits reduced water solubility due to its aromatic heterocycle but may show improved thermal stability .
- DMA: As a benchmark, DMA’s high polarity and donor-acceptor properties make it ideal for dissolving aromatic hydrocarbons and facilitating SN2 reactions .
Biological Activity
The compound 2-[(4-methoxy-4-methylpentan-2-yl)amino]-N,N-dimethylacetamide (CAS No. 31582357) is a derivative of dimethylacetamide, which has garnered interest due to its potential biological activities. This article explores the compound's synthesis, biological properties, and potential applications based on recent research findings.
- Molecular Formula : C17H30N2O
- Molecular Weight : 278.4329 g/mol
This compound features a unique structure that includes an amine group and a methoxy substituent, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit significant biological activities, including:
- Antimicrobial Activity : Dimethylamine derivatives have shown promise in combating various pathogens, including resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) .
- Anticancer Properties : Initial studies suggest that this compound may inhibit the proliferation of cancer cell lines, including HeLa (cervical adenocarcinoma) and A549 (lung carcinoma) cells .
- Analgesic Effects : Some derivatives have been noted for their pain-relieving properties, potentially making them candidates for further pharmacological development .
The specific interactions of This compound with biological targets are still under investigation. Preliminary findings suggest it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .
Comparative Analysis with Similar Compounds
The following table summarizes structural features and unique aspects of compounds related to This compound :
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Methoxy-N-(2-methylpentan-2-yl)aniline | Contains an aniline moiety | Exhibits different reactivity patterns |
| 2-Pentanone, 4-methoxy-4-methyl | Ketone group present | Different physical properties |
| N,N-Dimethylbutanamide | Similar amide structure | Varies in chain length and branching |
These compounds differ primarily in their functional groups and molecular structures, influencing their reactivity, solubility, and biological activity .
Case Studies and Research Findings
- Antibacterial Study : A study examined the effectiveness of various dimethylamine derivatives against MRSA strains. The results indicated that certain modifications could enhance antibacterial potency .
- Cancer Cell Proliferation Inhibition : Research involving the treatment of HeLa and A549 cells with the compound showed a significant reduction in cell viability, suggesting a potential role in cancer therapy .
- Pharmacological Applications : The compound's versatility as a solvent in pharmacological applications has been documented, indicating its potential use in drug formulation and delivery systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
